molecular formula C11H12Cl2N2O B14908826 n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide

n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide

Cat. No.: B14908826
M. Wt: 259.13 g/mol
InChI Key: OHNRROPBXVPFED-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group attached to the nitrogen atom and a 3,5-dichlorophenylamino moiety at the α-position of the acetamide backbone.

The synthesis of analogous compounds (e.g., Scheme 4 in ) typically involves condensation of substituted anilines with α-haloacetamides or demethylation reactions (e.g., conversion of methoxy to hydroxyl groups using NaI and TMS-Cl in acetonitrile, as seen in Scheme 5) .

Properties

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

N-cyclopropyl-2-(3,5-dichloroanilino)acetamide

InChI

InChI=1S/C11H12Cl2N2O/c12-7-3-8(13)5-10(4-7)14-6-11(16)15-9-1-2-9/h3-5,9,14H,1-2,6H2,(H,15,16)

InChI Key

OHNRROPBXVPFED-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 3,5-dichlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases, although more research is needed to fully understand its efficacy and safety.

    Industry: Utilized in the development of new materials and chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 3,5-dichlorophenyl group in the target compound distinguishes it from analogs with varying substituents (Table 1). Key comparisons include:

Table 1: Substituent-Driven Properties of Acetamide Derivatives

Compound Name R Group Predicted LogP Aqueous Solubility (mg/mL) Bioactivity Trend
n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide 3,5-diCl 3.2 ~0.15 High antimicrobial potency
Compound 40001 Cl 2.8 ~0.30 Moderate antifungal activity
Compound 40004 OCH3 1.5 ~1.20 Low activity
Compound 40006 NO2 2.1 ~0.10 Reactive, variable effects
2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid 4-OH 0.9 ~3.50 Enhanced solubility

Key Observations :

  • Lipophilicity : The dichlorophenyl group increases LogP compared to methoxy (40004) or hydroxyl () derivatives, favoring membrane permeability but reducing solubility .

Research Findings and Limitations

  • Synthetic Challenges : Demethylation reactions (Scheme 5, ) require precise control of NaI and TMS-Cl stoichiometry to avoid side products, a limitation also relevant to dichlorophenyl derivatives .
  • Data Gaps : Experimental data on the target compound’s solubility and metabolic stability are scarce, necessitating further studies. Current comparisons rely on computational predictions (e.g., LogP via Crippen’s method) and analog extrapolation .

Q & A

Q. What are the optimal synthetic routes for n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling cyclopropylamine with 3,5-dichlorophenyl isocyanate or via nucleophilic substitution of chloroacetamide intermediates. Key steps include:

  • Amide Bond Formation: Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Cyclopropane Integration: Introduce the cyclopropyl group via SN2 reactions with bromocyclopropane derivatives, optimized at 60–80°C with K2CO3 as a base .
  • Yield Improvement: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via column chromatography (≥90% purity) and recrystallization from ethanol/water .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • Spectroscopy:
    • IR: Confirm amide C=O stretch (~1714 cm⁻¹) and N–H bend (~754 cm⁻¹) .
    • ¹H-NMR: Identify cyclopropyl protons (δ 0.8–1.2 ppm) and dichlorophenyl aromatic protons (δ 6.5–8.7 ppm) .
  • Mass Spectrometry: Verify molecular ion peaks (e.g., m/z 446.30 for [M]+) and isotopic patterns (Cl² isotopes at m/z 448.10, 450) .
  • XRD: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) using single-crystal diffraction .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational stability of this compound?

Methodological Answer: X-ray diffraction reveals:

  • Antiparallel Conformation: The C=O bond aligns antiparallel to the N–H and C–Cl bonds, minimizing steric clashes and stabilizing the amide group .
  • Intermolecular Hydrogen Bonding: Chains form via N–H⋯O interactions (bond length ~2.0 Å), influencing solubility and melting points (e.g., 140–142°C for analogs) .
  • Experimental Design: Grow single crystals via slow ethanol evaporation. Refine structures using non-centrosymmetric space groups (e.g., Pna2₁) and twin refinement for racemic mixtures .

Q. How can structural analogs guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer: Compare analogs with systematic substitutions:

  • Chlorine Position: Replace 3,5-dichloro with 2,4-dichloro (CAS 6974-56-7) to assess steric effects on target binding .
  • Amide Modifications: Substitute cyclopropyl with methyl or ethyl groups (e.g., CAS 33560-48-4) to evaluate hydrophobic interactions .
  • Biological Assays: Test analogs against enzyme targets (e.g., α-glucosidase inhibition IC50 values) and correlate with LogP/clogP values .

Q. How should researchers address contradictory data in biological activity assays?

Methodological Answer: Resolve discrepancies via:

  • Dose-Response Validation: Repeat assays in triplicate using standardized protocols (e.g., 72-hour incubation for cytotoxicity) .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC50 values .
  • Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolyzed amides) that may interfere with activity .

Q. What computational methods are suitable for electrostatic potential analysis of this compound?

Methodological Answer:

  • Particle Mesh Ewald (PME): Calculate long-range electrostatic forces in periodic systems (e.g., crystal lattices) using FFT-based algorithms (accuracy ±0.1 kJ/mol) .
  • Quantum Mechanics: Optimize geometry at the B3LYP/6-31G* level to map electrostatic surfaces and predict nucleophilic/electrophilic sites .

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